1,5-Dioxaspiro[5.5]undecane, 3-nitro-
Description
Structural Classification and Nomenclature of Spiroketals
Spiroketals are a subclass of spiro compounds characterized by two heterocyclic rings sharing a single central carbon atom, with each ring containing an oxygen atom alpha to the spiro-carbon. The 1,5-dioxaspiro[5.5]undecane system consists of two six-membered rings, a cyclohexane (B81311) and a 1,3-dioxane (B1201747), connected through a spirocyclic junction.
According to IUPAC nomenclature, the parent compound is named 1,5-dioxaspiro[5.5]undecane. The numbers in the brackets, [5.5], denote the number of atoms in each ring linked to the spiro-atom, excluding the spiro-atom itself. The numbering of the undecane (B72203) (eleven-atom) system begins in the smaller ring, if applicable, or the ring with the lowest-numbered heteroatom, adjacent to the spiro-carbon. For 1,5-dioxaspiro[5.5]undecane, the numbering starts from an oxygen atom, proceeds around the dioxane ring, and then around the cyclohexane ring.
Historical Context and Evolution of Synthetic Strategies for Spiro[5.5]undecanes
The synthesis of spiro[5.5]undecane systems has a rich history, initially driven by the quest to construct natural products. Early methods often relied on intramolecular cyclizations of long-chain precursors, which frequently lacked stereocontrol. Over the decades, synthetic strategies have evolved significantly, with the development of more sophisticated and stereoselective methods.
Modern approaches to the synthesis of 1,5-dioxaspiro[5.5]undecanes often involve the acid-catalyzed ketalization of a ketone with a diol. For instance, the parent 1,5-dioxaspiro[5.5]undecane can be synthesized from cyclohexanone (B45756) and 1,3-propanediol (B51772). A detailed procedure involves the reaction of cyclohexanone with 1,3-propanediol in the presence of triethyl orthoformate and a catalytic amount of zirconium chloride in dichloromethane.
The synthesis of functionalized derivatives, such as 1,5-dioxaspiro[5.5]undecan-3-one, has also been extensively studied. One established method involves the transketalization of tris(hydroxymethyl)aminomethane hydrochloride (TRIS-HCl) with 1,1-dimethoxycyclohexane (B1328912), followed by oxidative cleavage of the resulting amino alcohol. nih.gov This method highlights the strategic introduction of functional groups that can be further elaborated.
Unique Chemical Features of the 1,5-Dioxaspiro[5.5]undecane Scaffold
The 1,5-dioxaspiro[5.5]undecane scaffold possesses several unique chemical features that contribute to its utility in organic synthesis. The spiroketal moiety imparts significant conformational rigidity to the molecule. This rigidity can be exploited to control the stereochemical outcome of reactions at adjacent positions.
One of the most important features of the 1,5-dioxaspiro[5.5]undecane system is the anomeric effect. This stereoelectronic effect describes the tendency of a heteroatomic substituent alpha to a heteroatom within a cyclohexane ring to prefer an axial orientation, which is counterintuitive to steric considerations. In the context of spiroketals, the anomeric effect plays a crucial role in determining the most stable conformation and, consequently, the reactivity of the molecule.
The ketal group in the 1,5-dioxaspiro[5.5]undecane framework, derived from a six-membered ring, is generally more stable to acidic conditions compared to acyclic ketals or those derived from five-membered rings (acetonides). nih.gov This enhanced stability makes it a valuable protecting group for ketones in multi-step syntheses that require acidic reaction conditions. nih.gov
Academic Research Significance of 1,5-Dioxaspiro[5.5]undecane, 3-nitro-
While specific research on 1,5-Dioxaspiro[5.5]undecane, 3-nitro- is not extensively documented in publicly available literature, its potential academic and research significance can be inferred from the chemistry of the parent scaffold and the versatile reactivity of the nitro group. The introduction of a nitro group at the 3-position of the 1,5-dioxaspiro[5.5]undecane framework opens up a plethora of synthetic possibilities.
The nitro group is a powerful electron-withdrawing group and can serve as a precursor to a wide range of other functional groups. For example, the nitro group can be readily reduced to an amine, providing access to amino-functionalized spiroketals. These amino derivatives could be valuable building blocks for the synthesis of novel ligands for catalysis or biologically active molecules.
Furthermore, the carbon atom bearing the nitro group is activated towards deprotonation, allowing for its participation in various carbon-carbon bond-forming reactions, such as the nitro-aldol (Henry) reaction. This would enable the elaboration of the spiroketal framework with diverse substituents, leading to the creation of complex molecular architectures.
The study of structurally related compounds, such as 3-ethyl-3-nitro-1,5-dioxaspiro[5.5]undecane, suggests that the presence of the nitro group can introduce interesting chemical properties. solubilityofthings.com Research into such compounds is driven by their potential applications in medicinal chemistry and materials science, owing to the unique combination of the rigid spiroketal scaffold and the reactive nitro functionality. solubilityofthings.com Therefore, 1,5-Dioxaspiro[5.5]undecane, 3-nitro- represents a promising, yet underexplored, platform for the development of novel synthetic methodologies and the discovery of new functional molecules.
Data Tables
Table 1: Physicochemical Properties of 1,5-Dioxaspiro[5.5]undecane
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₆O₂ | nih.gov |
| Molar Mass | 156.22 g/mol | nih.gov |
| IUPAC Name | 1,5-dioxaspiro[5.5]undecane | nih.gov |
Table 2: Physicochemical Properties of 1,5-Dioxaspiro[5.5]undecan-3-one
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₄O₃ | nih.gov |
| Molar Mass | 170.21 g/mol | nih.gov |
| IUPAC Name | 1,5-dioxaspiro[5.5]undecan-3-one | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
125482-58-8 |
|---|---|
Molecular Formula |
C9H15NO4 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
3-nitro-1,5-dioxaspiro[5.5]undecane |
InChI |
InChI=1S/C9H15NO4/c11-10(12)8-6-13-9(14-7-8)4-2-1-3-5-9/h8H,1-7H2 |
InChI Key |
CMWZTDZBIWIWDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)OCC(CO2)[N+](=O)[O-] |
Origin of Product |
United States |
Reaction Mechanisms and Mechanistic Investigations Pertaining to 1,5 Dioxaspiro 5.5 Undecane, 3 Nitro
Reactivity Profiles of the Nitro Group within the Spirocyclic System
The nitro group is a versatile functional group known for its participation in a wide array of chemical transformations. mdpi.com Within the sterically defined environment of the 1,5-dioxaspiro[5.5]undecane system, its reactivity is subject to conformational and stereoelectronic effects.
The carbon atom alpha to the nitro group in 1,5-Dioxaspiro[5.5]undecane, 3-nitro- is acidic due to the strong electron-withdrawing effect of the nitro functionality. This allows for deprotonation to form a nitronate anion, a potent nucleophile. This nucleophilicity is the basis for several carbon-carbon bond-forming reactions. For instance, in related systems, nitronate anions participate in Michael additions and nitroaldol (Henry) reactions to construct more complex molecular architectures, which are key steps in the synthesis of various spiroketals. organic-chemistry.orgwikipedia.orgnumberanalytics.com
Conversely, the nitro group itself can be subject to nucleophilic attack, particularly in the context of aromatic systems, although this is less common for aliphatic nitro compounds. mdpi.com Electrophilic transformations directly on the nitro group are rare. However, the nitro group profoundly influences the reactivity of the spiroketal system toward electrophiles. mdpi.com
The conversion of a nitro group to a carbonyl group, known as the Nef reaction, is a cornerstone of nitroalkane chemistry and is particularly relevant in the synthesis of spiroketals from nitro-functionalized precursors. organic-chemistry.orgwikipedia.orgnumberanalytics.com The reaction typically proceeds by forming a nitronate salt, which is then hydrolyzed under strongly acidic conditions (pH < 1). organic-chemistry.orgalfa-chemistry.com
The generally accepted mechanism involves the following key steps:
Protonation of the nitronate salt to form a nitronic acid. wikipedia.orgrsc.org
Further protonation to generate an iminium ion intermediate. wikipedia.orgrsc.org
Nucleophilic attack by water on the iminium ion. wikipedia.orgrsc.org
A series of proton transfer and elimination steps lead to the final carbonyl compound and nitrous oxide. wikipedia.orgrsc.org
The conditions for the Nef reaction can be quite harsh, and several milder oxidative and reductive methods have been developed. organic-chemistry.orgalfa-chemistry.com For sterically hindered nitro compounds, such as those within a spirocyclic system, the reaction may require specific conditions to proceed efficiently. nih.gov Interrupted Nef reactions, where reaction intermediates are trapped by nucleophiles, can lead to diverse products and have been observed in various systems. nih.gov
The reduction of the nitro group offers another important reaction pathway. Depending on the reducing agent and reaction conditions, the nitro group can be converted to an amine, a hydroxylamine (B1172632), or an oxime.
| Reaction Type | Reagents and Conditions | Product Functional Group | General Applicability |
|---|---|---|---|
| Nef Reaction (Classical) | 1. Base (e.g., NaOH, KOH) 2. Strong Acid (e.g., H₂SO₄, HCl) | Ketone | Primary and secondary nitroalkanes numberanalytics.comalfa-chemistry.com |
| Nef Reaction (Oxidative) | Oxone®, KMnO₄, O₃ | Ketone | Alternative to acidic hydrolysis organic-chemistry.orgalfa-chemistry.com |
| Nef Reaction (Reductive) | Ti(III) salts | Oxime (hydrolyzable to ketone) | Milder conditions organic-chemistry.org |
| Nitro Group Reduction | Catalytic Hydrogenation (e.g., Pd/C, H₂), Fe/HCl | Amine | Common transformation |
Ring System Reactivity and Stability
The 1,5-dioxaspiro[5.5]undecane ring system is a spiroketal, a class of compounds known for their unique conformational properties and presence in numerous natural products. acs.org The stability and reactivity of this ring system are significantly influenced by stereoelectronic effects, particularly the anomeric effect. cdnsciencepub.com
Spiroketals are generally formed under acidic conditions from a dihydroxy ketone precursor and can exist in equilibrium with this open-chain form. nih.gov However, the 1,5-dioxaspiro[5.5]undecane system is noted for its considerable thermodynamic stability, often favoring the cyclic spiroketal form even in the presence of acid and water. cdnsciencepub.comnih.gov This stability is attributed to the minimization of steric interactions and the favorable stereoelectronic interactions within the spirocyclic structure. cdnsciencepub.com The presence of the electron-withdrawing nitro group at the 3-position is expected to influence the electron density on the acetal (B89532) oxygens, potentially affecting the rate and equilibrium of acid-catalyzed hydrolysis.
The anomeric effect, which involves the stabilizing interaction between a lone pair on an oxygen atom and the antibonding orbital of an adjacent C-O bond, plays a crucial role in dictating the preferred conformation of the spiroketal. cdnsciencepub.comresearchgate.net For the 1,5-dioxaspiro[5.5]undecane system, conformations that maximize the number of anomeric effects are generally favored. cdnsciencepub.com
While the 1,5-dioxaspiro[5.5]undecane system is relatively stable, ring-opening can occur under sufficiently acidic conditions to yield the corresponding dihydroxy ketone via hydrolysis. nih.gov This process is a classic example of ring-chain tautomerism. researchgate.netlookchem.comacs.orgcdnsciencepub.com The equilibrium between the cyclic spiroketal and the open-chain hydroxy ketone is influenced by factors such as solvent polarity and temperature. researchgate.netcdnsciencepub.com In some cases, acid catalysis can lead to rearrangements of the spiroketal framework, as has been observed for related spiroketal enol ethers. rsc.org For nitro-containing heterocyclic systems, such as 3-nitrochromone, ring-opening reactions initiated by nucleophilic attack are well-documented, leading to a variety of rearranged products. acs.org
Stereochemical Control and Selectivity in Reaction Pathways
The stereochemistry of the 1,5-dioxaspiro[5.5]undecane system is complex, with the spiro center being a key stereogenic element. Reactions involving this system are often subject to a high degree of stereochemical control, influenced by the rigid conformational preferences of the fused ring system. The anomeric effect is a primary determinant of the stereochemical outcome in the formation and reactions of spiroketals. cdnsciencepub.comresearchgate.net
In the context of 1,5-Dioxaspiro[5.5]undecane, 3-nitro-, the substituent at the 3-position can adopt either an axial or equatorial orientation. The preferred orientation will be a balance between steric and stereoelectronic effects. Reactions at the C3 position or at the nitro group itself are likely to proceed with a high degree of diastereoselectivity, with the incoming reagent attacking from the less sterically hindered face. Computational studies on related systems have been instrumental in understanding and predicting the stereochemical outcomes of such reactions. researchgate.netmdpi.com
| Factor | Description | Impact on 1,5-Dioxaspiro[5.5]undecane, 3-nitro- |
|---|---|---|
| Anomeric Effect | Stabilizing interaction between an oxygen lone pair and an adjacent σ* C-O orbital. cdnsciencepub.com | Dictates the preferred conformation of the spiroketal rings, influencing the approach of reagents. |
| Steric Hindrance | Repulsive interactions that arise when atoms are forced closer than their van der Waals radii allow. | Directs nucleophilic and electrophilic attack to the less hindered face of the molecule. |
| Conformational Rigidity | The spirocyclic system restricts conformational flexibility. | Leads to predictable stereochemical outcomes in reactions. |
Comprehensive Structural Elucidation and Stereochemical Studies of 1,5 Dioxaspiro 5.5 Undecane, 3 Nitro
Advanced Spectroscopic Characterization Techniques
The elucidation of the structure of 1,5-dioxaspiro[5.5]undecane, 3-nitro- and its analogs relies heavily on a suite of advanced spectroscopic methods. These techniques provide detailed information about the molecular framework, connectivity of atoms, and the chemical environment of various functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is a cornerstone technique for the conformational analysis of 1,5-dioxaspiro[5.5]undecane derivatives. cdnsciencepub.comcdnsciencepub.com By studying the chemical shifts as a function of temperature, researchers can distinguish between rapidly equilibrating conformers. cdnsciencepub.comcdnsciencepub.com For instance, the parent 1-oxaspiro[5.5]undecane exists as a mixture of conformers at room temperature, which can be resolved at lower temperatures. cdnsciencepub.comcdnsciencepub.com In contrast, 1,7-dioxaspiro[5.5]undecane is conformationally rigid, highlighting the influence of the acetal (B89532) function on the molecule's flexibility. cdnsciencepub.comcdnsciencepub.com The chemical shifts of the carbon atoms in the spiro system provide valuable data for assigning the conformation of each ring. cdnsciencepub.com
Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation patterns of these compounds, confirming their identity. For nitro-substituted compounds, MS techniques are particularly important for identifying the presence and location of the nitro group. nih.govnih.gov The analysis of nitrotyrosine-containing proteins, for example, showcases the power of MS in identifying specific nitration sites, a principle that can be extended to smaller molecules like 3-nitro-1,5-dioxaspiro[5.5]undecane. nih.gov Tandem MS (MS/MS) can provide further structural information through controlled fragmentation of the parent ion. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For 1,5-dioxaspiro[5.5]undecane derivatives, characteristic C-O stretching frequencies of the ether linkages in the spiroketal system are expected. In the case of the 3-nitro derivative, strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro group (NO₂) would be prominent features in the IR spectrum.
A summary of the key spectroscopic data for related 1,5-dioxaspiro[5.5]undecane derivatives is presented below:
| Spectroscopic Technique | Key Findings for 1,5-Dioxaspiro[5.5]undecane Derivatives |
| ¹³C NMR | Distinguishes between different conformers and determines ring rigidity. cdnsciencepub.comcdnsciencepub.com |
| Mass Spectrometry | Confirms molecular weight and identifies fragmentation patterns. nih.gov |
| IR Spectroscopy | Identifies characteristic functional groups like C-O and NO₂. researchgate.net |
| UV-Vis Spectroscopy | Characterizes electronic transitions within the molecule. researchgate.net |
X-ray Crystallographic Analysis of Dioxaspiro[5.5]undecane Derivatives
Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of molecules in the solid state. Several derivatives of 1,5-dioxaspiro[5.5]undecane have been successfully characterized using this technique, offering precise information on bond lengths, bond angles, and the conformation of the spirocyclic system. researchgate.netmdpi.comnih.gov
For example, the crystal structure of 3-(3,4-dimethylbenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione revealed that the 1,3-dioxane (B1201747) ring adopts a distorted envelope conformation, while the cyclohexane (B81311) ring is in a highly symmetric chair conformation. researchgate.net Similarly, the structures of 3-(2,3,4-trimethoxybenzylidene)- and 3-(3,4,5-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione have been determined, showing how different substitution patterns influence the crystal packing through intermolecular interactions like C–H···O and π···π stacking. researchgate.net
The crystal structure of (Z)-3-(3-phenylallylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione also shows a distorted envelope conformation for the 1,3-dioxane ring. nih.gov These studies provide a solid foundation for understanding the preferred solid-state conformations of the 1,5-dioxaspiro[5.5]undecane skeleton.
The table below summarizes crystallographic data for some 1,5-dioxaspiro[5.5]undecane derivatives.
| Compound | Crystal System | Space Group | Key Conformational Features |
| 3-(3,4-dimethylbenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione researchgate.net | Monoclinic | Cc | Distorted envelope (1,3-dioxane ring), Chair (cyclohexane ring) |
| 3-(2,3,4-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione researchgate.net | Orthorhombic | Pna2₁ | - |
| 3-(3,4,5-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione researchgate.net | Triclinic | P-1 | - |
| (Z)-3-(3-phenylallylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione nih.gov | Triclinic | P-1 | Distorted envelope (1,3-dioxane ring) |
| 5,6-dimethyl-1H-benzo[d]imidazol-3-ium 3-((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)-2,4-dioxo-1,5-dioxaspiro[5.5]undecane hydrate (B1144303) mdpi.com | Triclinic | P-1 | - |
Conformational Preferences and Dynamics of the Spiro[5.5]undecane Skeleton
The conformational behavior of the spiro[5.5]undecane skeleton is governed by a delicate balance of steric and stereoelectronic effects, most notably the anomeric effect. cdnsciencepub.come-tarjome.comresearchgate.net The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a cyclic ether to occupy the axial position. e-tarjome.com In spiroketals like 1,5-dioxaspiro[5.5]undecane, both endo- and exo-anomeric effects play a crucial role in determining the most stable conformation. cdnsciencepub.comcdnsciencepub.com
Studies on 1,7-dioxaspiro[5.5]undecane have shown that the conformation where both oxygen lone pairs are anti-periplanar to the C-O bonds (conformation A) is significantly more stable than conformations with only one (conformation B) or no such arrangement (conformation C). e-tarjome.com This stabilization is attributed to favorable electron delocalization. e-tarjome.com Theoretical calculations have quantified the energy differences between these conformations, confirming the dominance of the anomeric effect. e-tarjome.com
In contrast to the rigid 1,7-dioxaspiro[5.5]undecane, the related 1-oxaspiro[5.5]undecane is conformationally mobile at room temperature, existing as an equilibrium of two conformers. cdnsciencepub.comcdnsciencepub.com This highlights how the presence of the second oxygen atom in the spiro system locks the conformation due to the powerful influence of the anomeric effects associated with the acetal group. cdnsciencepub.comcdnsciencepub.com The flexibility of the rings also influences the number of observable isomers. researchgate.net
Diastereomeric and Enantiomeric Relationships in 3-Substituted 1,5-Dioxaspiro[5.5]undecanes
The introduction of a substituent at the 3-position of the 1,5-dioxaspiro[5.5]undecane ring system, as in the case of the 3-nitro derivative, introduces a new stereocenter. This, in conjunction with the inherent chirality of the spiro[5.5]undecane skeleton, can lead to the formation of diastereomers and enantiomers. researchgate.net
The stereoisomerism of spiro-1,3-dioxanes is influenced by the helical chirality of the 1,5-dioxaspiro[5.5]undecane skeleton. researchgate.net Even with identical substituents at the 3-position, the C6-C9 axis can be a chiral element. nih.gov The presence of a substituent on the cyclohexane ring can lead to the existence of independent diastereomers. researchgate.net For example, substitution at the 8- or 7-position can result in two independent diastereomers. researchgate.net
The separation of these stereoisomers can be challenging as enantiomers share identical physical and chemical properties in an achiral environment. mdpi.com Resolution techniques, such as chromatography with a chiral stationary phase or classical resolution via the formation of diastereomeric salts with a resolving agent, are necessary to separate enantiomers. mdpi.com The enzymatic kinetic resolution of racemic alcohols has also been shown to be an effective method for obtaining enantiomerically pure derivatives of related cage compounds. nih.gov The absolute configuration of the separated enantiomers can then be determined by methods such as X-ray crystallography of a single enantiomer or by chemical correlation to a compound of known configuration. nih.gov
Theoretical and Computational Chemistry Approaches to 1,5 Dioxaspiro 5.5 Undecane, 3 Nitro
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are a cornerstone for determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. wavefun.comresearchgate.net Methods such as Density Functional Theory (DFT) are frequently employed to optimize molecular geometries, yielding precise information on bond lengths, bond angles, and dihedral angles. cuny.edu For 1,5-Dioxaspiro[5.5]undecane, 3-nitro-, these calculations would elucidate the impact of the nitro group on the geometry of the two interconnected six-membered rings.
The presence of the spiro center and the two oxygen atoms imposes significant conformational constraints. The introduction of a bulky and highly polar nitro group at the C3 position is expected to cause localized distortions in the chair conformation of the substituted ring to minimize steric strain. DFT calculations, using basis sets like 6-311+G**, can predict these subtle changes. rsc.org
Furthermore, these calculations provide a detailed picture of the molecule's electronic structure. The powerful electron-withdrawing nature of the nitro group significantly alters the electron density distribution across the spiroketal system. This is reflected in key electronic parameters such as the molecular dipole moment and the energies of the frontier molecular orbitals (HOMO and LUMO). The nitro group is expected to lower the energy of both the HOMO and, more significantly, the LUMO, which has direct implications for the molecule's reactivity.
Table 1: Calculated Molecular Properties of 1,5-Dioxaspiro[5.5]undecane Derivatives
| Property | 1,5-Dioxaspiro[5.5]undecane (Parent) | 1,5-Dioxaspiro[5.5]undecane, 3-nitro- (Axial NO₂) | 1,5-Dioxaspiro[5.5]undecane, 3-nitro- (Equatorial NO₂) |
|---|---|---|---|
| Total Energy (Hartree) | -537.4 | -742.1 | -742.1 |
| Dipole Moment (Debye) | 1.8 | 4.5 | 4.2 |
| HOMO Energy (eV) | -7.2 | -8.1 | -8.0 |
| LUMO Energy (eV) | 1.5 | -1.2 | -1.1 |
| HOMO-LUMO Gap (eV) | 8.7 | 6.9 | 6.9 |
Note: The data in this table is illustrative and based on general principles of computational chemistry.
Prediction of Reactivity and Reaction Pathways via Computational Modeling
Computational modeling is a powerful tool for predicting how and where a molecule will react. By analyzing the electronic properties derived from quantum chemical calculations, chemists can forecast reaction pathways and regioselectivity. wavefun.comcuny.edu For 1,5-Dioxaspiro[5.5]undecane, 3-nitro-, the electronic landscape is dominated by the nitro substituent.
The Molecular Electrostatic Potential (MEP) map would reveal regions of positive and negative potential on the molecule's surface, indicating likely sites for nucleophilic and electrophilic attack, respectively. The area around the nitro group would be strongly electron-deficient (blue potential), while the oxygen atoms of the spiroketal would be electron-rich (red potential).
The energies and shapes of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The HOMO location suggests where the molecule is most likely to donate electrons in a reaction, while the LUMO indicates the most probable site for accepting electrons. In this molecule, the LUMO is expected to be localized primarily on the nitro group and the adjacent carbon, making this position susceptible to nucleophilic attack. Computational models can be used to calculate the energy barriers for various potential reactions, thereby predicting the most favorable reaction pathway. cuny.edu
Analysis of Stereoelectronic Effects (e.g., Anomeric and Exo-anomeric Effects)
The 1,5-dioxaspiro[5.5]undecane system is an excellent model for studying stereoelectronic effects, which are interactions involving the spatial arrangement of electrons in orbitals. researchgate.netresearchgate.net The anomeric effect, a key stereoelectronic interaction in acetals, describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2 or C6) to occupy an axial position rather than the sterically favored equatorial position. rsc.org This effect arises from a stabilizing hyperconjugative interaction between a lone pair on a ring oxygen and the antibonding σ* orbital of the adjacent C-O bond. rsc.org
The introduction of a 3-nitro group would powerfully influence this delicate balance. The strong inductive electron withdrawal by the nitro group would polarize the C-H and C-C bonds in the ring, modulating the energy of the orbitals involved in the anomeric interactions. Specifically, it would lower the energy of the σ* orbitals, potentially strengthening the stabilizing hyperconjugative interactions that underpin the anomeric effect. This could lead to a more rigid conformational structure compared to the unsubstituted parent compound.
Table 2: Stereoelectronic Interaction Energies in a Substituted Spiroketal
| Interaction Type | Description | Estimated Energy (kcal/mol) |
|---|---|---|
| Endo-Anomeric Effect | n(O1) -> σ*(C6-O7) | -2.5 |
| Endo-Anomeric Effect | n(O5) -> σ*(C1-O1) | -2.5 |
| Exo-Anomeric Effect | Governs rotational preference of C-O bonds | -1.2 |
| Influence of NO₂ group | Polarization effect on σ* orbitals | Modifies the energy of anomeric interactions |
Note: The data in this table is illustrative and based on general principles of stereoelectronic effects.
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations are a computational method used to explore the full conformational landscape of a molecule over time. cuny.edu By simulating the movements of atoms according to the principles of classical mechanics, MD provides insight into the flexibility of the molecular framework and the relative populations of different conformers at a given temperature.
For 1,5-Dioxaspiro[5.5]undecane, 3-nitro-, MD simulations would be crucial for understanding the dynamic equilibrium between various chair-chair conformations of the two rings. A key question would be the conformational preference of the nitro group itself—whether it predominantly occupies an axial or equatorial position. The simulation would reveal the energy barriers to ring inversion and interconversion between the axial-NO₂ and equatorial-NO₂ conformers.
Chemical Transformations and Synthetic Utility of 1,5 Dioxaspiro 5.5 Undecane, 3 Nitro Derivatives
Derivatization of the Nitro Group for Access to Diverse Functionalities
The nitro group in 1,5-Dioxaspiro[5.5]undecane, 3-nitro- serves as a versatile functional handle that can be transformed into a variety of other functional groups, significantly broadening its synthetic potential. numberanalytics.comsci-hub.seresearchgate.net The electron-withdrawing nature of the nitro group influences the reactivity of the entire molecule and provides a starting point for numerous synthetic routes. numberanalytics.comlibretexts.org
One of the most common and synthetically useful transformations is the reduction of the nitro group to an amine . This can be achieved using various reducing agents, such as tin and hydrochloric acid. libretexts.org The resulting amine, 3-amino-1,5-dioxaspiro[5.5]undecane, is a valuable building block for the synthesis of more complex molecules, including nitrogen-containing heterocycles. sci-hub.se The reduction process typically proceeds through intermediate species like nitroso and hydroxylamine (B1172632) compounds. numberanalytics.com
Beyond simple reduction, the nitro group can participate in other important reactions. For instance, it can be involved in Henry (nitro-aldol) reactions , where the deprotonated nitroalkane acts as a nucleophile, reacting with aldehydes or ketones to form new carbon-carbon bonds. researchgate.net This reaction is a powerful tool for the construction of β-nitro alcohols, which can be further elaborated.
The nitro group also activates the spiroketal system for nucleophilic substitution reactions . numberanalytics.comnih.gov Although the nitro group itself is not typically displaced, its strong electron-withdrawing effect can facilitate the substitution of other groups on the ring system. numberanalytics.com
| Transformation | Reagents/Conditions | Product Functionality | Significance |
| Reduction | Sn/HCl, H₂/Catalyst | Amine (-NH₂) | Access to amino compounds, heterocycles |
| Henry Reaction | Base, Aldehyde/Ketone | β-Nitro alcohol | Carbon-carbon bond formation |
| Michael Addition | α,β-Unsaturated compound | γ-Nitro carbonyl | Elongation of carbon chain |
Regioselective and Stereoselective Functionalization of the Spiroketal Rings
The spiroketal core of 1,5-Dioxaspiro[5.5]undecane, 3-nitro- provides a rigid framework that allows for high levels of regioselectivity and stereoselectivity in subsequent reactions. The inherent chirality of many derivatives, or the potential to introduce it, makes these compounds particularly interesting in asymmetric synthesis.
Regioselectivity refers to the preferential reaction at one position over another. In the context of 1,5-Dioxaspiro[5.5]undecane derivatives, functionalization can be directed to specific positions on either the cyclohexane (B81311) or the 1,3-dioxane (B1201747) ring. nih.govnih.govchemrxiv.org For example, reactions can be controlled to occur at the carbon atom bearing the nitro group (C3) or at other positions on the spirocyclic system. The presence and position of the nitro group can influence where other substituents are introduced. nih.gov
Stereoselectivity , the preferential formation of one stereoisomer over another, is a key feature of the chemistry of these spiroketals. The fixed conformation of the ring system often dictates the facial selectivity of approaching reagents, leading to the formation of specific diastereomers. This is particularly evident in reactions such as aldol (B89426) condensations and allylic alkylations involving derivatives of 1,5-dioxaspiro[5.5]undecan-3-one. nih.gov The stereochemical outcome of these reactions can often be predicted and controlled, which is a significant advantage in the synthesis of stereochemically complex molecules.
| Reaction Type | Key Feature | Outcome | Example |
| Aldol Condensation | Stereocontrol from spiroketal | Diastereoselective C-C bond formation | Reaction of the enolate of a 1,5-dioxaspiro[5.5]undecane derivative with an aldehyde. |
| Nucleophilic Addition | Regiocontrol by existing groups | Site-specific functionalization | Addition of a nucleophile to a position activated by the nitro group. |
| Cycloaddition Reactions | Diastereofacial selectivity | Formation of specific stereoisomers of cyclic adducts | Diels-Alder reaction with a diene. |
Role as a Chiral Auxiliary or Building Block in Asymmetric Synthesis
The inherent chirality of many 1,5-Dioxaspiro[5.5]undecane, 3-nitro- derivatives, or the ability to synthesize them in an enantiomerically pure form, makes them valuable assets in asymmetric synthesis. enamine.nettcichemicals.com They can be employed either as chiral auxiliaries or as chiral building blocks.
As a chiral auxiliary , a derivative of 1,5-Dioxaspiro[5.5]undecane can be temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. The rigid spiroketal structure effectively shields one face of the reacting molecule, forcing the incoming reagent to attack from the less hindered side, thus inducing asymmetry.
More commonly, these compounds serve as chiral building blocks . enamine.net In this approach, the stereocenters present in the spiroketal are incorporated into the final target molecule. This is a highly efficient strategy as the chirality is built into the starting material. The synthesis of complex natural products and pharmaceuticals often relies on the use of such pre-existing chiral fragments to control the stereochemistry of the final product. researchgate.netnih.gov
| Application | Description | Advantages |
| Chiral Auxiliary | Temporarily attached to a substrate to control stereochemistry. | Induces high levels of stereoselectivity; can be recyclable. |
| Chiral Building Block | The chiral spiroketal is a permanent part of the final molecule. | Efficient transfer of chirality; direct route to complex stereostructures. |
Strategic Applications in the Synthesis of Complex Organic Molecules
The chemical versatility of 1,5-Dioxaspiro[5.5]undecane, 3-nitro- derivatives makes them powerful tools in the strategic synthesis of complex organic molecules, including natural products and biologically active compounds. researchgate.netresearchgate.netmdpi.com Their utility is demonstrated in various synthetic endeavors where the controlled introduction of functionality and stereochemistry is paramount.
For instance, the ability to transform the nitro group into an amine is crucial for the synthesis of alkaloids and other nitrogen-containing natural products. sci-hub.se The spiroketal moiety itself is a structural feature found in a number of natural products, and these derivatives can serve as direct precursors to such targets. rsc.org
Furthermore, the stereoselective reactions that can be performed on the spiroketal rings allow for the construction of multiple stereocenters with a high degree of control. This is particularly important in the synthesis of polyketides and other molecules with numerous chiral centers. The robust nature of the spiroketal under certain reaction conditions also allows for the protection of two hydroxyl groups while other parts of the molecule are being modified. nih.gov
The application of these derivatives in multi-step syntheses highlights their strategic importance. They can be used in the early stages to set key stereocenters, which are then carried through the synthetic sequence. Their ability to undergo a variety of transformations allows for a divergent approach, where a single intermediate can be used to synthesize a library of related compounds.
Future Research Directions and Unaddressed Challenges in 1,5 Dioxaspiro 5.5 Undecane, 3 Nitro Chemistry
Emerging Synthetic Strategies for Dioxaspiro[5.5]undecanes
While direct synthetic routes to 1,5-Dioxaspiro[5.5]undecane, 3-nitro- are not yet well-established, emerging strategies for the synthesis of the parent dioxaspiro[5.5]undecane ring system provide a fertile ground for future investigations. The development of efficient and stereocontrolled methods for the construction of this spiroketal is paramount.
Recent advancements in domino reactions offer a promising approach. For instance, a one-pot, three-component Knoevenagel/Diels-Alder reaction has been successfully employed for the synthesis of functionalized spiro[5.5]undecane-1,5,9-triones. researchgate.net This strategy, catalyzed by L-proline, demonstrates the potential for creating complex spirocyclic systems with high diastereoselectivity. researchgate.net Future work could focus on adapting such methodologies to incorporate nitro-containing building blocks, thereby providing a direct entry to 3-nitro-substituted dioxaspiro[5.5]undecanes.
Another avenue of exploration lies in the application of modern electrosynthesis, which has shown potential in the construction of spirocyclic scaffolds. researchgate.net These methods can offer milder reaction conditions and unique reactivity patterns compared to traditional approaches. The development of an electrochemical cyclization strategy for the formation of the 1,5-dioxaspiro[5.5]undecane core from a suitably functionalized acyclic precursor containing a nitro group would be a significant step forward.
A comparison of potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Key Features | Potential for 3-Nitro Substitution | Key Challenges |
| Domino Knoevenagel/Diels-Alder | One-pot, multi-component, high diastereoselectivity | Incorporation of a nitro-substituted aldehyde or dienophile | Compatibility of the nitro group with the reaction conditions |
| L-proline Catalysis | Organocatalytic, environmentally benign | Use of nitro-containing substrates | Catalyst inhibition by the nitro group |
| Electrosynthesis | Mild conditions, unique reactivity | Anodic or cathodic cyclization of a nitro-functionalized precursor | Control of regioselectivity and stereoselectivity |
| Robinson Annelation | Formation of a six-membered ring onto a heterocyclic aldehyde | Starting with a nitro-substituted aldehyde | Harsh reaction conditions may not be compatible with the nitro group |
Novel Reactivity and Mechanistic Discoveries
The presence of the nitro group at the C-3 position of the 1,5-dioxaspiro[5.5]undecane skeleton is expected to impart novel reactivity to the molecule. The electron-withdrawing nature of the nitro group can influence the stability and reactivity of the spiroketal moiety itself, potentially leading to new mechanistic pathways.
A key area of future research will be the exploration of transformations involving the nitro group. For example, reduction of the nitro group to an amine would provide access to a new class of amino-spiroketals, which could serve as valuable building blocks for the synthesis of alkaloids and other nitrogen-containing natural products. Conversely, the nitro group can be utilized as a precursor for other functional groups through reactions such as the Nef reaction, which converts a nitroalkane into a ketone. mdpi.com This could provide a route to 3-keto-1,5-dioxaspiro[5.5]undecane. researchgate.net
The development of new synthetic methodologies based on the unique reactivity of nitroalkanes is a promising direction. mdpi.com For instance, the nitro group can act as a handle for carbon-carbon bond formation through Henry (nitroaldol) reactions or Michael additions. mdpi.com Investigating the participation of the 3-nitro group in intramolecular cyclizations or rearrangements could lead to the discovery of novel skeletal transformations and the synthesis of complex polycyclic systems.
Development of Advanced Computational Models
Computational chemistry has emerged as a powerful tool for understanding the structure, stability, and reactivity of complex organic molecules. For the 1,5-dioxaspiro[5.5]undecane system, computational studies have been instrumental in elucidating the relative energetics of different conformers. nih.govfigshare.commst.edu It has been shown that the most stable conformation of 1,7-dioxaspiro[5.5]undecane features both rings in chair conformations with both oxygens in axial positions. nih.govfigshare.com
Future computational work on 1,5-Dioxaspiro[5.5]undecane, 3-nitro- will be crucial for several reasons. Firstly, it will be essential to predict the preferred conformation of the molecule, taking into account the stereoelectronic effects of the nitro group. This will involve high-level quantum mechanical calculations to determine the relative energies of various chair-chair, chair-boat, and boat-boat conformers.
Secondly, computational models can be used to probe the transition states of potential reactions, providing insights into reaction mechanisms and predicting the stereochemical outcomes. For example, density functional theory (DFT) calculations could be employed to model the transition states of the aforementioned domino reactions or to understand the regioselectivity of functional group transformations.
A summary of key computational parameters for dioxaspiro[5.5]undecane systems is provided in Table 2.
| Computational Method | Basis Set | Properties Investigated | Key Findings for Parent System |
| Second-order Møller-Plesset perturbation theory (MP2) | aug-cc-pVQZ | Gas-phase energetics of isomers | The diaxial chair-chair conformer is the most stable. nih.govfigshare.com |
| Density Functional Theory (B3LYP) | 6-311+G(d) | Relative energies in solution, NMR chemical shifts | Solvent effects on conformational stability can be estimated. nih.govfigshare.com |
Potential for Integration into Broader Synthetic Methodologies
The unique structural and electronic properties of 1,5-Dioxaspiro[5.5]undecane, 3-nitro- make it an attractive building block for integration into broader synthetic methodologies. The spiroketal unit can serve as a chiral scaffold, while the nitro group offers a versatile handle for further chemical manipulation.
One of the most promising applications is the use of the nitro group as a masked carbonyl group. mdpi.com Through a Nef reaction, the nitro group can be converted into a ketone, which can then participate in a wide range of carbonyl chemistry, such as Wittig reactions, aldol (B89426) condensations, and Grignard additions. This would allow for the elaboration of the spiroketal core and the construction of more complex molecular architectures.
Furthermore, the nitro-substituted spiroketal could be employed as a key intermediate in the total synthesis of natural products. Many biologically active compounds contain spiroketal moieties, and the ability to introduce functionality at a specific position, as offered by the nitro group, would be highly valuable. For instance, the amino-spiroketal derived from the reduction of the nitro group could be a precursor for the synthesis of insect pheromones or other signaling molecules. mdpi.com
The development of robust and reliable methods for the synthesis and functionalization of 1,5-Dioxaspiro[5.5]undecane, 3-nitro- will undoubtedly pave the way for its use as a versatile tool in the synthetic chemist's arsenal, enabling the construction of novel and medicinally relevant molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
